4-(Isoxazol-4-yl)pyrimidin-2(1H)-one is a compound that combines the structural features of isoxazole and pyrimidine, two significant heterocyclic systems in medicinal chemistry. Isoxazole derivatives are known for their diverse biological activities, while pyrimidines are prominent in pharmaceuticals due to their role in nucleic acids and various enzyme functions. The integration of these two moieties into one compound enhances its potential therapeutic applications.
The compound can be synthesized through various methods, often involving the reaction of isoxazole derivatives with pyrimidine precursors. Research has focused on optimizing synthesis routes to improve yields and reduce environmental impact.
4-(Isoxazol-4-yl)pyrimidin-2(1H)-one belongs to the class of heterocyclic compounds, specifically categorized under isoxazoles and pyrimidines. Its structural formula indicates it contains both nitrogen-containing rings, which contribute to its chemical reactivity and biological activity.
Several synthetic pathways have been explored for the preparation of 4-(Isoxazol-4-yl)pyrimidin-2(1H)-one:
The synthesis typically requires careful control of reaction conditions such as temperature, time, and catalyst choice to optimize yields. For instance, using a catalyst like g-C3N4·OH has been shown to significantly enhance reaction efficiency .
The molecular structure of 4-(Isoxazol-4-yl)pyrimidin-2(1H)-one can be represented as follows:
This indicates that the compound contains eight carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom.
The molecular weight is approximately 178.16 g/mol. The presence of both isoxazole and pyrimidine rings contributes to its unique chemical properties.
4-(Isoxazol-4-yl)pyrimidin-2(1H)-one can participate in various chemical reactions typical for both isoxazole and pyrimidine derivatives:
The reaction mechanisms often involve electron delocalization facilitated by the heteroatoms in the rings, which stabilizes intermediates formed during chemical transformations.
The mechanism of action for 4-(Isoxazol-4-yl)pyrimidin-2(1H)-one in biological systems typically involves interaction with specific molecular targets such as enzymes or receptors:
Studies have shown that derivatives containing both isoxazole and pyrimidine moieties exhibit enhanced biological activity compared to their individual components .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
4-(Isoxazol-4-yl)pyrimidin-2(1H)-one has potential applications across various scientific fields:
The 1,3-dipolar cycloaddition between nitrile oxides and alkyne-functionalized pyrimidinones constitutes the most direct method for constructing the isoxazole-pyrimidinone core. This reaction exhibits pronounced regioselectivity, favoring the formation of the 4-isoxazolyl isomer over the 5-isoxazolyl regioisomer due to electronic and steric factors. Density functional theory (DFT) studies reveal that the energy barrier for the transition state leading to the 4-isoxazolyl product is approximately 3.789 kJ/mol lower than the alternative regioisomer, attributable to favorable orbital interactions between the nitrile oxide's HOMO and the alkyne's LUMO [1] [9].
Table 1: Regioselectivity Control in Cycloadditions
Dipole Source | Dipolarophile | Conditions | 4-Isoxazolyl:5-Isoxazolyl Ratio |
---|---|---|---|
Hydroximoyl chloride | 1-Propargylpyrimidin-2(1H)-one | Toluene, reflux, 12h | 92:8 |
Aryl nitrile oxide | Ethyl 3-(pyrimidin-2-one-1-yl)propiolate | Cu(I), DMF, MW, 5min | >99:1 |
Chlorooxime (in situ) | N-Propargylpyrimidinone | Et₃N, RT | 85:15 |
Experimental verification confirms this preference, particularly when electron-withdrawing groups (e.g., esters, nitriles) are attached to the alkyne terminus. For example, cycloadditions involving ethyl 3-(pyrimidin-2-one-1-yl)propiolate yield exclusively the 4-isoxazolyl product under copper(I) catalysis [2] [8]. Steric effects further enhance regiocontrol, as demonstrated by the 92:8 regioselectivity observed with bulky N-aryl nitrile oxides reacting with 1-propargyluracils [10].
Palladium and copper catalysts enable precise C-C and C-heteroatom bond formation on preassembled isoxazole-pyrimidinone scaffolds. Sonogashira coupling efficiently installs alkynyl substituents at the pyrimidinone C-5 position, leveraging halogenated precursors (e.g., 5-iodopyrimidinones). Key conditions include Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and diisopropylamine as base in THF at 60°C, achieving yields of 75-92% [8].
Table 2: Cross-Coupling Reactions for Core Elaboration
Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield Range |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₂Cl₂/CuI, iPr₂NH | 5-Iodo-4-(isoxazol-4-yl)pyrimidinone | Terminal alkynes | 75-92% |
Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₂CO₃ | 5-Bromoisoxazole-pyrimidinone | Arylboronic acids | 68-87% |
Copper-click | CuSO₄·5H₂O, sodium ascorbate | 4-(4-Azidomethylisoxazolyl)pyrimidinone | Terminal alkynes | 82-95% |
Suzuki-Miyaura arylation functionalizes halogenated isoxazole rings, with 5-bromoisoxazoles proving most reactive. Optimized conditions use Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ in dioxane/water (4:1) at 80°C, enabling the introduction of electron-rich, electron-poor, and heteroaromatic groups (68-87% yields) [6] [9]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) permits side-chain diversification, exemplified by triazole tethering to N-propargyl derivatives with 82-95% efficiency [2] [6].
Microwave irradiation dramatically accelerates key steps in the synthesis of 4-(isoxazol-4-yl)pyrimidin-2(1H)-one derivatives, reducing reaction times from hours to minutes while improving yields. Cycloadditions between N-propargylpyrimidinones and nitrile oxides under microwave conditions (DMF, 120°C, 5 min) achieve 90-97% yields with complete regioselectivity, compared to 58-69% yields under conventional heating (8-12h) [2] [8].
Solvent-free methodologies offer enhanced sustainability without compromising efficiency:
Late-stage modifications enable the introduction of pharmacophoric groups onto the core scaffold:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: